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Compound of Interest

Compound Name: 7-Hydroxy-4'-nitroisoflavone

Cat. No.: B092589

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and
structure of 7-Hydroxy-4'-nitroisoflavone. The information is curated for researchers and
professionals in the fields of medicinal chemistry, pharmacology, and drug development. This
document summarizes key chemical data, provides a plausible experimental protocol for its

synthesis based on a closely related isomer, and discusses the potential biological relevance in
the context of related compounds.

Core Chemical Properties and Structure

7-Hydroxy-4'-nitroisoflavone, a member of the isoflavonoid class, is characterized by a
C15H9NOS5 molecular formula and a molecular weight of 283.23 g/mol .[1] Its formal IUPAC
name is 7-hydroxy-3-(4-nitrophenyl)chromen-4-one.[1] The structural identifiers are essential
for unambiguous identification in research and database searches.

Table 1: Chemical and Physical Properties of 7-Hydroxy-4'-nitroisoflavone and a Structural
Isomer
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Property

Value for 7-Hydroxy-4'-
nitroisoflavone

Value for 7-hydroxy-3-(4-
nitrophenyl)chromen-2-
one (Isomer)

Molecular Formula

C15HI9NO5[1]

C15HI9NO5[2]

Molecular Weight 283.23 g/mol [1] 283.23 g/mol [2]
7-hydroxy-3-(4- 7-hydroxy-3-(4-

IUPAC Name ) Y y-3:( ] Y y-3:(
nitrophenyl)chromen-4-one[1] nitrophenyl)chromen-2-one[2]

Melting Point Data not available 262-264 °C (535-537 K)[3][4]

Boiling Point Data not available Data not available

Solubility Data not available Data not available

pKa Data not available Data not available
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Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of 7-Hydroxy-4'-

nitroisoflavone is not readily available in the cited literature, a plausible synthesis can be

adapted from the reported synthesis of its structural isomer, 7-hydroxy-3-(4-nitrophenyl)-2H-

chromen-2-one.[3][4] The following protocol is a hypothetical adaptation for the synthesis of the

target isoflavone, which would likely involve the reaction of a substituted deoxybenzoin with a

suitable cyclizing agent.

Hypothetical Synthesis of 7-Hydroxy-4'-nitroisoflavone:

Step 1: Synthesis of 2,4-Dihydroxy-4'-nitrodeoxybenzoin

» To a solution of resorcinol (1 equivalent) and 4-nitrophenylacetic acid (1 equivalent) in a

suitable solvent (e.g., trifluoroacetic acid), add a condensing agent such as boron trifluoride
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etherate.

o Heat the reaction mixture under reflux for several hours, monitoring the progress by Thin
Layer Chromatography (TLC).

o Upon completion, pour the reaction mixture into ice-water and extract the product with an
organic solvent (e.qg., ethyl acetate).

e Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over
anhydrous sodium sulfate.

» Purify the crude product by column chromatography on silica gel to obtain 2,4-dihydroxy-4'-
nitrodeoxybenzoin.

Step 2: Cyclization to form 7-Hydroxy-4'-nitroisoflavone

 Dissolve the 2,4-dihydroxy-4'-nitrodeoxybenzoin (1 equivalent) in a mixture of
dimethylformamide (DMF) and a cyclizing agent such as N,N-dimethylformamide dimethyl
acetal (DMF-DMA).

e Heat the mixture at a suitable temperature (e.g., 100-120 °C) for several hours, monitoring
by TLC.

 After cooling, add hydrochloric acid to the reaction mixture to facilitate cyclization and
precipitation of the product.

« Filter the precipitate, wash with water, and recrystallize from a suitable solvent (e.g., ethanol
or acetic acid) to yield pure 7-Hydroxy-4'-nitroisoflavone.

Analytical Characterization:

The synthesized compound would be characterized using standard analytical techniques:
e 1H and 3C NMR Spectroscopy: To confirm the chemical structure and purity.

e Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

« Infrared (IR) Spectroscopy: To identify characteristic functional groups.
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e Melting Point Analysis: To assess purity.

Potential Biological Activity and Signaling Pathways

Direct experimental evidence for the biological activity and effects on signaling pathways of 7-
Hydroxy-4'-nitroisoflavone is not available in the current scientific literature. However, the
biological activities of structurally related isoflavones and compounds containing a nitro group
suggest potential areas for investigation.

Many isoflavones are known to possess a range of biological activities, including anticancer,
anti-inflammatory, and antioxidant effects.[5][6] For instance, some trihydroxyflavones have
demonstrated anticancer activity against various cell lines.[5] The presence of a nitro group can
also confer cytotoxic properties. For example, a synthetic bis-coumarin derivative containing a
nitrophenyl group has been shown to induce apoptosis in cancer cells through the generation
of reactive oxygen species (ROS) and modulation of the p53-mediated apoptotic pathway.[7]

Given these precedents, it is plausible that 7-Hydroxy-4'-nitroisoflavone could exhibit
cytotoxic or other biological activities. A potential mechanism of action, should it possess
anticancer properties, could involve the induction of apoptosis.

Below is a generalized workflow for investigating the cytotoxic effects and apoptotic pathway
induction of a novel compound like 7-Hydroxy-4'-nitroisoflavone.
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In Vitro Studies
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Experimental workflow for assessing cytotoxic activity.

The following diagram illustrates a simplified, generalized apoptotic signaling pathway that is

often modulated by flavonoids and other cytotoxic compounds.
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Generalized intrinsic apoptosis pathway potentially affected by bioactive compounds.

Conclusion
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7-Hydroxy-4'-nitroisoflavone is a well-defined chemical entity with known structural
properties. While specific experimental data on its physical properties and biological activities
are currently lacking in the scientific literature, its structural similarity to other bioactive
isoflavones and nitro-containing compounds suggests it may be a candidate for further
investigation, particularly in the context of cancer research. The provided hypothetical synthesis
protocol and generalized experimental workflows offer a starting point for researchers
interested in exploring the therapeutic potential of this and related compounds. Future studies
are warranted to elucidate the precise chemical and biological characteristics of 7-Hydroxy-4'-
nitroisoflavone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com
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